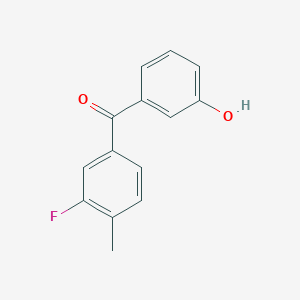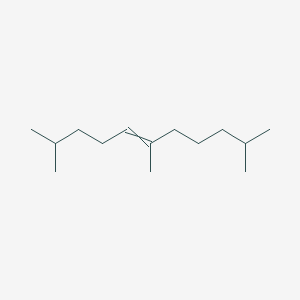
2,6,10-Trimethylundec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Trimethylundec-5-ene: is an organic compound with the molecular formula C14H28 . It consists of 14 carbon atoms and 28 hydrogen atoms, forming a hydrocarbon chain with three methyl groups attached at the 2nd, 6th, and 10th positions, and a double bond at the 5th position . This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10-Trimethylundec-5-ene can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,6,10-trimethylundecane, followed by dehydrogenation to introduce the double bond at the 5th position. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the dehydrogenation process .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to promote the dehydrogenation reaction. The process is carried out in large reactors under controlled temperature and pressure conditions to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6,10-Trimethylundec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: The double bond can be reduced to form 2,6,10-trimethylundecane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methyl groups and the double bond can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.
Major Products Formed:
Oxidation: Formation of 2,6,10-trimethylundec-5-en-1-ol, 2,6,10-trimethylundec-5-enal, or 2,6,10-trimethylundec-5-enoic acid.
Reduction: Formation of 2,6,10-trimethylundecane.
Substitution: Formation of halogenated derivatives such as 2,6,10-tribromo-undec-5-ene.
Wissenschaftliche Forschungsanwendungen
2,6,10-Trimethylundec-5-ene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2,6,10-Trimethylundec-5-ene involves its interaction with specific molecular targets and pathways. The double bond in the compound allows it to participate in various chemical reactions, including addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,6,10-Trimethylundecane: A saturated hydrocarbon with similar structural features but lacks the double bond.
2,6,10-Trimethylundec-5-en-1-ol: An alcohol derivative with a hydroxyl group at the 1st position.
2,6,10-Trimethylundec-5-enal: An aldehyde derivative with a formyl group at the 1st position.
Comparison: 2,6,10-Trimethylundec-5-ene is unique due to the presence of the double bond at the 5th position, which imparts distinct chemical reactivity compared to its saturated and functionalized counterparts. The double bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
62951-97-7 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
2,6,10-trimethylundec-5-ene |
InChI |
InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h10,12-13H,6-9,11H2,1-5H3 |
InChI-Schlüssel |
AHKNALZUDCOVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(=CCCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


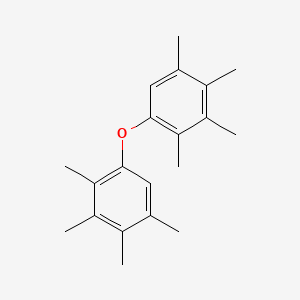

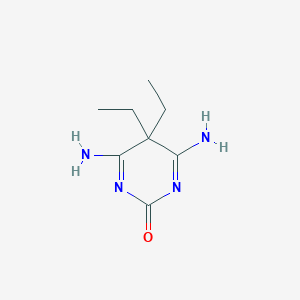
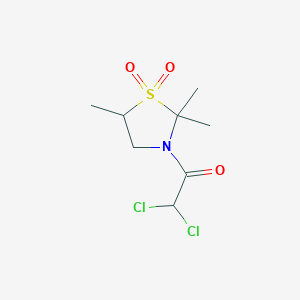
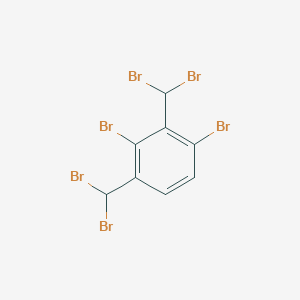
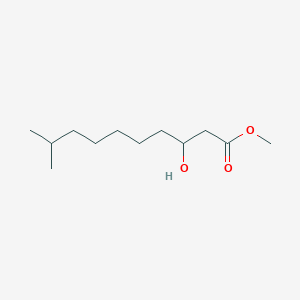
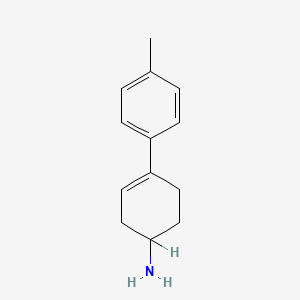
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)



![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)

